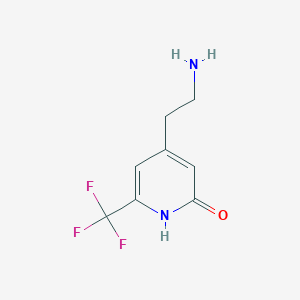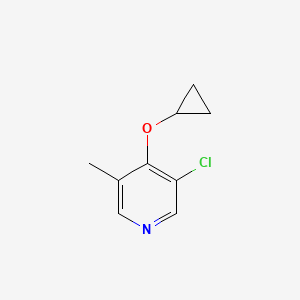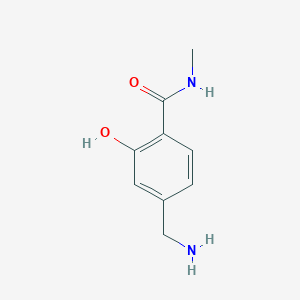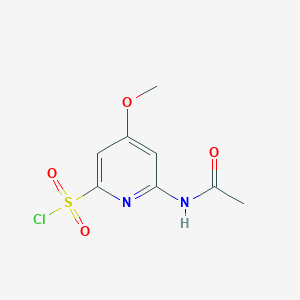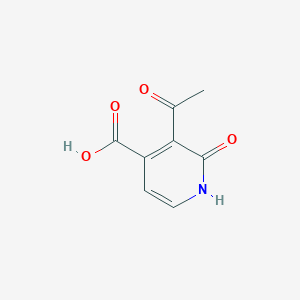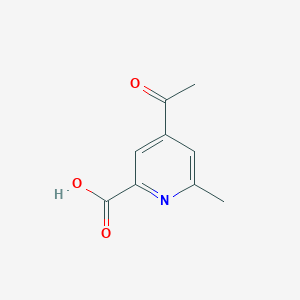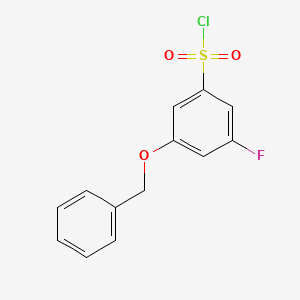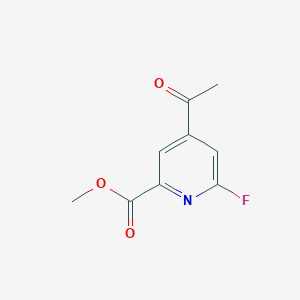
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an acetyl group and a fluorine atom on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyl-6-fluoropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of a pyridine derivative followed by esterification and acetylation. For instance, the starting material 4-chloro-6-fluoropyridine can be subjected to nucleophilic substitution with methanol to form methyl 4-chloro-6-fluoropyridine-2-carboxylate. This intermediate can then be acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, reagents, and catalysts is also critical to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Acetyl Group Reactions: The acetyl group can participate in reactions such as reduction to form the corresponding alcohol or oxidation to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction/Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 4-acetyl-6-fluoropyridine-2-carboxylic acid.
Reduction/Oxidation: 4-(1-hydroxyethyl)-6-fluoropyridine-2-carboxylate or 4-acetyl-6-fluoropyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of methyl 4-acetyl-6-fluoropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The acetyl group can also play a role in the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluoropyridine-4-carboxylate: Similar structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 6-fluoropyridine-2-carboxylate: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Methyl 2-fluoropyridine-3-carboxylate: Another fluorinated pyridine derivative with different substitution patterns, leading to distinct chemical properties.
Uniqueness
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate is unique due to the combination of the acetyl and fluorine groups on the pyridine ring. This combination imparts specific reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
1393572-49-0 |
|---|---|
Formule moléculaire |
C9H8FNO3 |
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
methyl 4-acetyl-6-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)6-3-7(9(13)14-2)11-8(10)4-6/h3-4H,1-2H3 |
Clé InChI |
PZKYCYBINCZZHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



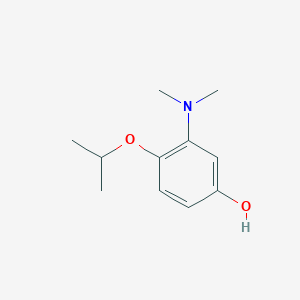
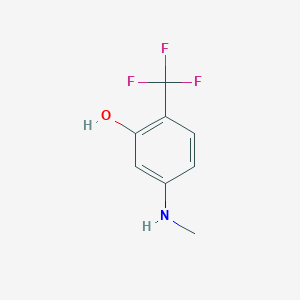
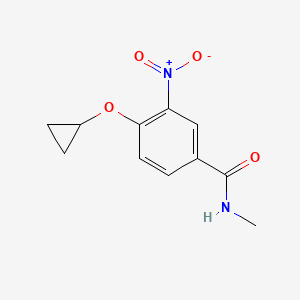

![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
